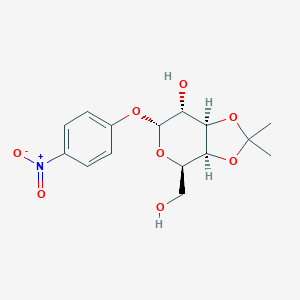

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside

Description

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside (CAS: 29781-32-6, molecular formula: C₁₅H₁₉NO₈, molecular weight: 341.31 g/mol) is a synthetic glycoside derivative widely used as a chromogenic and fluorogenic substrate for detecting β-galactosidase activity in biochemical assays . Its structure features a galactopyranose ring protected by a 3,4-O-isopropylidene group, which stabilizes the molecule and enhances specificity for β-galactosidase-mediated hydrolysis. Upon enzymatic cleavage, it releases 4-nitrophenol, detectable spectrophotometrically at 400 nm, making it indispensable in diagnostics, environmental testing, and enzyme kinetics studies .

Properties

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMELJKWGVVVNFM-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512595 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29781-32-6 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isopropylidene Protection

The 3,4-diol groups of D-galactopyranose are protected using 2,2-dimethoxypropane in dry acetone. The reaction proceeds via acid-catalyzed ketal formation, yielding 3,4-O-isopropylidene-D-galactopyranose. This step ensures regioselectivity, leaving the 6-hydroxyl group free for subsequent derivatization.

Glycosylation with 4-Nitrophenol

The protected galactopyranose is coupled with 4-nitrophenol using toluene-4-sulfonic acid in anhydrous dichloromethane. The reaction achieves a 64% yield of the target compound, with the byproduct 29781-31-5 forming at 26%. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Toluene-4-sulfonic acid |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | Ambient (25°C) |

| Reaction Time | 3 hours |

| Yield | 64% |

This method balances efficiency and simplicity but requires careful control of moisture to prevent hydrolysis of the isopropylidene group.

Mercury Cyanide-Promoted Glycosylation

Alternative routes leverage Hg(CN)₂ as a promoter for glycosyl bromide activation. A study by PMC (2006) detailed the synthesis of analogous galactopyranosides using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.

Mechanism and Conditions

The galactopyranosyl bromide reacts with 4-nitrophenol in the presence of Hg(CN)₂, facilitating SN2 displacement at the anomeric center. The reaction proceeds in anhydrous CH₂Cl₂, yielding the α-glycoside due to neighboring group participation from the acetylated 2-O-acetyl group.

Deacetylation and Isopropylidene Formation

Post-glycosylation, the acetyl groups are removed using NH₃/MeOH , followed by isopropylidene protection. This sequential approach achieves an overall yield of 67–85% , depending on the purity of intermediates.

Phase-Transfer Catalysis for Enhanced Regioselectivity

Recent advancements employ phase-transfer catalysis (PTC) to improve regioselectivity and reduce reaction times. This method selectively galactosylates the 3-hydroxyl group of pyridoxol derivatives, a strategy adaptable to 4-nitrophenyl glycosides.

Reaction Optimization

Using benzyl-protected intermediates , the 3-hydroxyl group is activated for glycosylation under PTC conditions (e.g., tetrabutylammonium bromide). Subsequent deprotection and isopropylidene formation yield the target compound in 57–65% overall yield .

Comparative Analysis

| Method | Catalyst/Promoter | Yield (%) | Time (h) | Selectivity |

|---|---|---|---|---|

| Acid Catalysis | Toluene-4-sulfonic | 64 | 3 | Moderate |

| Hg(CN)₂ Promotion | Mercury cyanide | 67–85 | 6–8 | High |

| Phase-Transfer | Tetrabutylammonium | 57–65 | 4–5 | Very High |

Phase-transfer methods excel in selectivity but require specialized reagents, whereas classical acid catalysis remains cost-effective for large-scale synthesis.

Purification and Characterization

Post-synthetic purification is critical for obtaining high-purity 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside undergoes hydrolysis reactions catalyzed by enzymes such as beta-galactosidase and alpha-L-fucosidase . These reactions result in the cleavage of the glycosidic bond, producing 4-nitrophenol and either galactose or L-fucose .

Common Reagents and Conditions: Common reagents used in these reactions include the specific enzymes (beta-galactosidase or alpha-L-fucosidase) and appropriate buffer solutions to maintain the optimal pH for enzyme activity . The reactions are typically carried out at physiological temperatures to mimic biological conditions .

Major Products Formed: The major products formed from the hydrolysis of this compound are 4-nitrophenol and either galactose or L-fucose, depending on the enzyme used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₅H₁₉N₁O₈

- Molecular Weight : 341.31 g/mol

- CAS Number : 29781-32-6

NPG serves as a substrate for enzymes such as beta-galactosidase and alpha-L-fucosidase . Upon hydrolysis by these enzymes, NPG breaks down into 4-nitrophenol and either galactose or L-fucose , depending on the enzyme involved. This reaction can be monitored spectrophotometrically, making it suitable for enzyme activity assays .

Scientific Research Applications

- Enzyme Activity Assays

- Biochemical Research

- Diagnostic Applications

- Food Testing

- Screening of Synthetic Compounds

Analytical Methods for Detection

Several analytical techniques have been developed for detecting and quantifying NPG:

- Spectrophotometry : The most common method for measuring hydrolysis by monitoring absorbance at 400 nm.

- High-Performance Liquid Chromatography (HPLC) : Used for precise quantification in complex biological matrices.

- Capillary Electrophoresis (CE) : Effective for analyzing small sample volumes.

- Mass Spectrometry (MS) : Provides detailed structural information about hydrolysis products .

Case Study 1: Enzyme Kinetics Analysis

In a study examining the kinetic properties of beta-galactosidase using NPG, researchers found that variations in substrate concentration significantly affected enzymatic activity, demonstrating the utility of NPG in elucidating enzyme mechanisms.

Case Study 2: Clinical Diagnostics

A clinical trial employed NPG to assess glycosidase activity in patients with metabolic disorders. The results indicated altered enzyme levels correlated with disease states, highlighting NPG's potential as a diagnostic biomarker.

Limitations and Future Directions

While NPG is widely used, there are limitations regarding its hydrolysis products which may interfere with certain assays. Future research may focus on developing analogs that minimize these interferences or enhance specificity for particular enzymes .

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside involves the enzymatic hydrolysis of the glycosidic bond by glycosidases . The hydrolysis reaction results in the release of 4-nitrophenol, which exhibits absorbance at a specific wavelength, enabling the measurement of enzyme activity . This compound is used to study the activity of various glycosidases, including alpha-galactosidases, beta-glucosidases, and beta-galactosidases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader class of nitrophenyl glycosides tailored for glycosidase assays. Below is a comparative analysis with structurally analogous derivatives:

Key Research Findings

Enzymatic Specificity: The 3,4-O-isopropylidene group in the target compound restricts hydrolysis to β-galactosidase, unlike unprotected analogs (e.g., 4-nitrophenyl α-D-galactopyranoside), which are cleaved by α-galactosidases .

Stability vs. Reactivity: The isopropylidene group enhances stability compared to benzylidene- or acetyl-protected derivatives, which may hydrolyze non-enzymatically under acidic conditions .

Synthetic Utility : Sulfated derivatives (e.g., compound 12 in ) are critical for synthesizing pathogen-specific glycans but require complex regioselective modifications (50% yield) .

Thioglycosides: The thio-glycosidic bond in 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside increases resistance to enzymatic cleavage, enabling its use in mechanistic studies .

Research Implications and Limitations

- Advantages : The 3,4-O-isopropylidene derivative offers unmatched specificity for β-galactosidase, making it a gold standard in clinical and environmental testing .

- Limitations : Derivatives with bulky protections (e.g., benzylidene) exhibit reduced aqueous solubility, limiting their use in high-throughput assays .

- Future Directions : Engineering derivatives with dual fluorogenic-chromogenic properties (e.g., incorporating coumarin or resorufin) could expand applications in real-time enzymatic monitoring .

Biological Activity

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside (commonly referred to as 4-NP) is a synthetic compound widely used in biochemical research as a substrate for various glycosidases, particularly α-galactosidase and β-galactosidase. This compound is notable for its role in enzyme activity assays and its potential applications in understanding carbohydrate metabolism and enzyme kinetics.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉N₁O₈

- CAS Number : 29781-32-6

- IUPAC Name : (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Target Enzymes

The primary target of 4-NP is the enzyme α-galactosidase , which catalyzes the hydrolysis of the glycosidic bond in this compound. The hydrolysis reaction results in the release of galactose and 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Mode of Action

- Substrate Interaction : 4-NP acts as a substrate for α-galactosidase.

- Hydrolysis Reaction : The hydrolysis leads to the formation of:

- Products : Galactose and 4-nitrophenol.

- Reaction Type : Glycosidic bond cleavage.

Biochemical Pathways

The interaction of 4-NP with α-galactosidase affects the glycosidase activity within metabolic pathways involving carbohydrate digestion and metabolism. This compound can be utilized to study enzyme kinetics and inhibition mechanisms in various biological systems.

Enzyme Activity Assays

4-NP is extensively used in laboratory settings for:

- Detection and Quantification : It serves as a reliable substrate for measuring the activity of glycosidases.

- Kinetic Studies : Researchers utilize it to determine kinetic parameters such as Vmax and Km values for α-galactosidase.

Case Studies

-

Enzyme Kinetics Study :

- A study demonstrated that varying concentrations of 4-NP could be used to establish Michaelis-Menten kinetics for α-galactosidase from different sources (e.g., microbial or plant).

- Results indicated that the Km value for α-galactosidase was significantly affected by pH and temperature conditions during the assay.

-

Inhibition Studies :

- Research involving competitive inhibitors showed how modifications to the structure of 4-NP could enhance or reduce its effectiveness as a substrate.

- This has implications for drug design targeting similar glycosidic enzymes involved in metabolic disorders.

Comparison with Similar Compounds

| Compound Name | Enzyme Target | Unique Features |

|---|---|---|

| 4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside | α-Galactosidase | Dual substrate capability |

| 4-Nitrophenyl α-D-galactopyranoside | α-Galactosidase | Simpler structure |

| 4-Nitrophenyl β-D-galactopyranoside | β-Galactosidase | Specificity for β-glycosides |

Safety and Handling

When handling 4-NP, standard laboratory safety protocols should be followed due to its potential hazards:

- Avoid inhalation of dust or vapors.

- Use appropriate personal protective equipment (PPE) such as gloves and goggles.

Q & A

Q. What is the synthetic route for 4-nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside, and what reaction conditions are critical for high yield?

The synthesis involves multi-step protection-deprotection strategies. Starting with α-D-galactopyranose, the 3,4-diol positions are protected with an isopropylidene group via acid-catalyzed acetonation (e.g., using acetone and H₂SO₄). The 1-OH is then selectively activated for glycosylation with 4-nitrophenol under Mitsunobu conditions (e.g., DIAD, PPh₃) or via trichloroacetimidate chemistry. Key factors include:

- Temperature : 0–25°C during glycosylation to avoid byproducts.

- Solvent : Anhydrous DCM or THF for moisture-sensitive steps.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is this compound used to assay α-galactosidase activity, and what are the optimal assay conditions?

The compound serves as a chromogenic substrate, releasing p-nitrophenol (yellow, λmax = 405 nm) upon enzymatic hydrolysis. Standard assay conditions:

Q. What precautions are necessary for handling and storing this compound?

- Storage : -20°C in airtight, light-protected containers to prevent hydrolysis.

- Stability : Susceptible to moisture (hydrolysis of isopropylidene) and acidic/basic conditions. Confirm purity via TLC (Rf ≈ 0.4 in EtOAc/hexane 1:1) or NMR (δ 1.3–1.5 ppm for isopropylidene CH₃) before use .

Advanced Research Questions

Q. How can conflicting kinetic data (e.g., variable Kₘ values) arise in α-galactosidase assays using this substrate?

Discrepancies may stem from:

- Enzyme source : Microbial vs. mammalian α-galactosidases have divergent substrate specificities.

- Substrate purity : Hydrolysis of the isopropylidene group (e.g., during storage) generates 4-nitrophenyl α-D-galactopyranoside, altering kinetics. Verify substrate integrity via ¹H NMR (loss of isopropylidene δ 1.3–1.5 ppm) .

- Buffer interference : Citrate (chelator) may inhibit metal-dependent enzymes. Use acetate buffers for metal-free assays .

Q. What strategies optimize regioselective deprotection of the isopropylidene group for functionalization studies?

The isopropylidene group is acid-labile. Controlled deprotection:

- Mild conditions : 80% acetic acid (2 h, 25°C) removes isopropylidene without cleaving the glycosidic bond.

- Selective functionalization : After deprotection, free 3,4-OH groups can be acylated (e.g., benzoyl chloride/DMAP) or sulfonylated for further derivatization .

Q. How does the isopropylidene group influence substrate specificity in glycosidase inhibition assays?

The isopropylidene moiety:

- Reduces conformational flexibility , mimicking transition-state geometry of glycosidase substrates.

- Enhances binding affinity for enzymes with hydrophobic active sites (e.g., fungal α-galactosidases). Comparative studies with unprotected 4-nitrophenyl α-D-galactopyranoside show 2–5x lower Kₘ for the isopropylidene-protected derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.